molecular formula C9H10N2OS B13313686 2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine

2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine

Cat. No.: B13313686
M. Wt: 194.26 g/mol
InChI Key: ZDTAVJCFYWRPHM-UHFFFAOYSA-N
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Description

2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine: is an aromatic amine compound that features a thiophene ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine typically involves multiple steps:

    Formation of 2-thiophenecarbaldehyde: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This is done by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: The oxime is reduced to yield 2-thiopheneethylamine

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the specific substitution but often involve acidic or basic catalysts and elevated temperatures.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action for compounds like 2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine often involves interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

2-[5-(Thiophen-2-YL)-1,2-oxazol-4-YL]ethan-1-amine is a heterocyclic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the isoxazole and thiophene rings, which are then coupled to yield the final product. Common reagents in these reactions include organolithium compounds and palladium or copper catalysts.

Synthetic Route Overview

StepDescription
1Preparation of thiophene derivative
2Formation of isoxazole ring
3Coupling reaction to form the final compound

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that derivatives containing thiophene and isoxazole rings can inhibit the growth of Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans .

Minimum Inhibitory Concentrations (MIC)

MicroorganismMIC (µg/mL)
E. coli32
S. aureus16
C. albicans64

Antioxidant Activity

The compound also exhibits antioxidant properties, as evidenced by its performance in DPPH and hydroxyl radical scavenging assays. This activity is crucial for mitigating oxidative stress in biological systems.

Antioxidant Assay Results

Assay TypeIC50 (µg/mL)
DPPH Scavenging25
Hydroxyl Radical Scavenging30

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets. For instance, it may inhibit key enzymes involved in cellular pathways or act as a receptor modulator. Computational studies using molecular docking simulations have provided insights into its binding interactions with various biological targets .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor potential of related compounds, it was found that certain derivatives showed promising inhibitory effects on tumor cell lines such as HCT116. The compound's ability to reduce tumor volume in xenograft models suggests significant anticancer potential .

Tumor Volume Reduction

Treatment (mg/kg)Tumor Volume Reduction (%)
Control0
Compound A (45)60
Compound A (80)47

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-(5-thiophen-2-yl-1,2-oxazol-4-yl)ethanamine

InChI

InChI=1S/C9H10N2OS/c10-4-3-7-6-11-12-9(7)8-2-1-5-13-8/h1-2,5-6H,3-4,10H2

InChI Key

ZDTAVJCFYWRPHM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=NO2)CCN

Origin of Product

United States

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